达巴万星-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dalbavancin-d6 is a deuterated form of dalbavancin, a second-generation lipoglycopeptide antibiotic. It is designed to improve the pharmacokinetic properties of dalbavancin by incorporating deuterium atoms, which can enhance the stability and half-life of the compound. Dalbavancin-d6 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of dalbavancin.

科学研究应用

Dalbavancin-d6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of dalbavancin.

Pharmacodynamic studies: To study the antimicrobial activity and efficacy of dalbavancin against various Gram-positive pathogens.

Drug development: To develop new formulations and delivery methods for dalbavancin.

Clinical research: To investigate the safety and efficacy of dalbavancin in treating infections such as osteomyelitis and acute bacterial skin and skin structure infections.

作用机制

Target of Action

Dalbavancin-d6, a synthetic lipoglycopeptide, primarily targets Gram-positive bacteria . Its primary targets include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes , Streptococcus agalactiae , Streptococcus dysgalactiae , the Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus), and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

Dalbavancin-d6 exerts its antimicrobial activity through two distinct modes of action . The primary mechanism of action is the inhibition of cell wall synthesis . It achieves this by binding to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, thereby preventing cross-linking . This disruption in cell wall synthesis leads to the death of the bacterial cell .

Biochemical Pathways

Dalbavancin-d6 disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall peptidoglycan, it prevents the cross-linking process essential for cell wall integrity . This disruption in the cell wall synthesis pathway leads to the bactericidal effect of Dalbavancin-d6 .

Pharmacokinetics

Dalbavancin-d6 exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) .

Result of Action

The bactericidal action of Dalbavancin-d6 results primarily from the inhibition of cell-wall biosynthesis . By preventing the cross-linking of peptidoglycan in the bacterial cell wall, it leads to the death of the bacterial cell . This makes it an effective treatment for infections caused by susceptible strains of Gram-positive bacteria .

Action Environment

The efficacy and stability of Dalbavancin-d6 can be influenced by various environmental factors. Furthermore, the long half-life of Dalbavancin-d6, which is approximately 1 week and is longer in tissues (e.g., skin, bone) than plasma , allows for once-weekly dosing regimens, making it a convenient option for the treatment of acute bacterial skin and skin structure infections (ABSSSI) .

生化分析

Biochemical Properties

Dalbavancin-d6 plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with enzymes such as transglycosylases and transpeptidases, which are essential for peptidoglycan cross-linking in bacterial cell walls. By binding to the D-alanyl-D-alanine terminus of cell wall precursors, Dalbavancin-d6 prevents these enzymes from functioning properly, leading to cell lysis and death .

Cellular Effects

Dalbavancin-d6 affects various types of cells, particularly bacterial cells. It disrupts cell wall synthesis, leading to cell death. In addition to its bactericidal effects, Dalbavancin-d6 can influence cell signaling pathways and gene expression in bacteria, causing alterations in cellular metabolism and function .

Molecular Mechanism

The mechanism of action of Dalbavancin-d6 involves binding to the D-alanyl-D-alanine residues of peptidoglycan precursors. This binding inhibits the action of transglycosylases and transpeptidases, enzymes critical for cell wall synthesis. By preventing the cross-linking of peptidoglycan chains, Dalbavancin-d6 causes bacterial cell walls to weaken and eventually rupture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dalbavancin-d6 can change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that Dalbavancin-d6 maintains its antibacterial activity over extended periods, although some reduction in efficacy may occur .

Dosage Effects in Animal Models

In animal models, the effects of Dalbavancin-d6 vary with dosage. At therapeutic doses, it effectively eliminates bacterial infections without significant toxicity. At higher doses, Dalbavancin-d6 can cause adverse effects, including nephrotoxicity and hepatotoxicity. Threshold effects are observed, where increasing the dose beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

Dalbavancin-d6 is metabolized primarily in the liver. It undergoes biotransformation through pathways involving cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. Dalbavancin-d6 can affect metabolic flux and alter the levels of certain metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Dalbavancin-d6 is transported and distributed via binding to plasma proteins and cell membrane transporters. It accumulates in tissues such as the skin, bone, and epithelial lining fluid, but not in the cerebrospinal fluid. This distribution pattern is crucial for its effectiveness in treating skin and soft tissue infections .

Subcellular Localization

Dalbavancin-d6 localizes primarily in the bacterial cell wall, where it exerts its antibacterial effects. It does not significantly penetrate the cytoplasm or other cellular compartments. The targeting of Dalbavancin-d6 to the cell wall is facilitated by its affinity for peptidoglycan precursors, ensuring its activity is focused on disrupting cell wall synthesis .

准备方法

Synthetic Routes and Reaction Conditions

Dalbavancin-d6 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the dalbavancin molecule. The synthesis typically starts with the natural product glycopeptide, which undergoes amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . The deuterium atoms are introduced through specific deuterated reagents and solvents under controlled reaction conditions.

Industrial Production Methods

The industrial production of dalbavancin-d6 involves large-scale synthesis using high-pressure liquid chromatography (HPLC) and mass spectrometry to monitor and quantify the incorporation of deuterium atoms . The process ensures the consistent production of high-purity dalbavancin-d6 for research and pharmaceutical applications.

化学反应分析

Types of Reactions

Dalbavancin-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of dalbavancin-d6 include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various degradation products and modified forms of dalbavancin-d6, which are analyzed using liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques .

相似化合物的比较

Dalbavancin-d6 is compared with other similar compounds such as vancomycin, teicoplanin, and oritavancin. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity . Dalbavancin-d6 is unique due to its enhanced stability and extended half-life, making it a valuable option for treating difficult-to-treat Gram-positive infections .

List of Similar Compounds

- Vancomycin

- Teicoplanin

- Oritavancin

- Telavancin

Dalbavancin-d6 stands out among these compounds due to its improved pharmacokinetic profile and potential for once-weekly dosing .

属性

CAS 编号 |

1126461-54-8 |

|---|---|

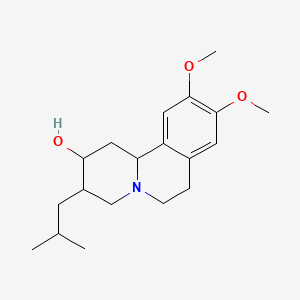

分子式 |

C₈₈H₉₄D₆Cl₂N₁₀O₂₈ |

分子量 |

1822.73 |

同义词 |

A-A 1-d6; BI 397-d6; Dalbavancin B0-d6; MDL 63397-d6; VER 001-d6; 5,31-Dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-56-O-[2-deoxy-2-[(10-methyl-1-oxoundecyl)amino]-β-D-glucopyranuronosyl]-38-[[[3-(dimethylamino)prop |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)